ABCG2 Transporter Inhibition Profile
The target compound acts as a mixed inhibitor of the human ABCG2 transporter with a Ki1 of 323 nM and Ki2 of 843 nM, showing potent inhibition of mitoxantrone efflux in HEK293 cells [1]. This profile is distinct from a close 6-methyl-substituted analog, which demonstrates cytotoxic activity in other assays but does not share this validated transporter interaction .
| Evidence Dimension | Human ABCG2 Transporter Inhibition (Ki1) |
|---|---|
| Target Compound Data | Ki1 = 323 nM, Ki2 = 843 nM |
| Comparator Or Baseline | 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine: No reported ABCG2 inhibition data |
| Quantified Difference | Not applicable (data only for target compound) |
| Conditions | HEK293 cells transfected with human ABCG2; measured by mitoxantrone efflux inhibition after 30 min by FACS. |
Why This Matters
This is a specific, quantifiable activity against a key transporter target, which is not demonstrated for the 6-methyl analog, making this compound uniquely valuable for MDR research.
- [1] BindingDB. (2020). BDBM50029739: Affinity Data for human ABCG2 (Ki1 = 323 nM, Ki2 = 843 nM). Curated by ChEMBL. View Source
